Arminin-1a

Antimicrobial peptide MRSA VRE

Arminin-1a is a 31-amino-acid, cationic (+12 net charge), cysteine-free antimicrobial peptide (AMP) derived from the C-terminal region of a precursor protein expressed in the entodermal epithelium of the ancient metazoan Hydra magnipapillata. The bioactive fragment (c-arminin 1a, sequence: KPWRFRRAIRRVRWRKVAPYIPFVVKTVGKK) has a molecular mass of ~3.9 kDa, a predicted α-helical amphipathic structure, and exhibits no sequence homology to any known AMP, placing it in a structurally novel class.

Molecular Formula
Molecular Weight
Cat. No. B1578193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArminin-1a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arminin-1a (c-Arminin 1a) for Antimicrobial and Antileukemia Research Procurement: Key Differentiators


Arminin-1a is a 31-amino-acid, cationic (+12 net charge), cysteine-free antimicrobial peptide (AMP) derived from the C-terminal region of a precursor protein expressed in the entodermal epithelium of the ancient metazoan Hydra magnipapillata [1]. The bioactive fragment (c-arminin 1a, sequence: KPWRFRRAIRRVRWRKVAPYIPFVVKTVGKK) has a molecular mass of ~3.9 kDa, a predicted α-helical amphipathic structure, and exhibits no sequence homology to any known AMP, placing it in a structurally novel class [1][2]. It demonstrates potent, broad-spectrum bactericidal activity against multidrug-resistant Gram-positive (MRSA, VRE) and Gram-negative (ESBL-producing Enterobacteriaceae) human pathogens at sub-micromolar concentrations, retains activity under physiological salt conditions, and shows negligible toxicity toward human erythrocytes [1]. Independently, Arminin 1a-C has been shown to suppress the viability of both drug-sensitive and multidrug-resistant leukemia cell lines with marked selectivity over normal human cells [2].

Why Arminin-1a Cannot Be Substituted by Generic AMPs or In-Class Analogs: Critical Procurement Considerations


Arminin-1a (c-arminin 1a) differs from commonly available AMPs such as LL-37, arenicin-1, and hydramacin-1 in at least four quantifiable dimensions that directly impact experimental reproducibility and translational potential: (i) its MBC against MRSA (0.4–0.8 μM) is >18-fold lower than that of hydramacin-1 (>14.3 μM against MRSA ATCC 33593), another Hydra-derived AMP [1][2]; (ii) its antibacterial activity decreases by only ~2-fold at physiological salt concentrations (150 mM NaCl), whereas many AMPs (e.g., defensins, magainins) are profoundly salt-sensitive [1][3]; (iii) in direct head-to-head antileukemia assays, Arminin 1a-C exhibits a selectivity index (PBMC IC50 / K562 IC50) of ~16, compared to ~1 for LL-37, indicating far lower off-target toxicity toward normal hematopoietic cells [4]; and (iv) its cysteine-free primary structure eliminates disulfide-bond-dependent folding and oxidative refolding steps required for peptides such as arenicin-1 and human β-defensins, substantially simplifying scalable synthesis and reducing batch-to-batch variability [1]. Substituting Arminin-1a with a generic AMP not validated across these specific parameters risks experimental failure in any assay requiring maintained activity under physiological conditions, selective killing of MDR targets, or reproducible large-scale production.

Arminin-1a Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


MRSA and VRE Bactericidal Potency: Arminin-1a vs. Hydramacin-1 and Arenicin-1

c-arminin 1a kills methicillin-resistant Staphylococcus aureus (MRSA) strains at MBCs of 0.4–0.8 μM and vancomycin-resistant enterococci (VRE) at MBCs of 0.4–1.6 μM [1]. By cross-study comparison, hydramacin-1 — another AMP from the same Hydra genus — shows MBC >14.3 μM against MRSA ATCC 33593, representing at least an 18-fold potency deficit relative to c-arminin 1a [2]. The marine-derived arenicin-1 displays MICs in the range of 2.0–8.0 μM against Gram-positive bacteria, approximately 5- to 20-fold higher than c-arminin 1a's MBC values against comparable targets . This potency gap means c-arminin 1a achieves bactericidal concentrations at doses that may be unattainable or impractical with these comparator AMPs.

Antimicrobial peptide MRSA VRE MBC Multidrug resistance

Salt Insensitivity Under Physiological Conditions: Arminin-1a Retains Activity Where Most AMPs Fail

The antibacterial activity of c-arminin 1a against E. coli DH5α and S. aureus ATCC 12600 decreases by only a factor of ~2 when assayed in the presence of 150 mM NaCl — the salt concentration that mimics human blood physiology — compared to salt-free conditions. Activity against B. megaterium ATCC 14581 was even >4-fold higher under 150 mM NaCl than under low-salt conditions [1]. This salt insensitivity profile is shared with only a minority of AMPs, notably human β-defensin 3 (hBD-3), whereas most defensins, magainins, and indolicidins are profoundly inactivated at physiological salt concentrations [2]. The paper explicitly notes this finding was 'unexpected, since Hydra is an obligate freshwater animal with nearly no salt tolerance,' underscoring that this property is not predictable from the organism of origin [1].

Salt insensitivity Physiological conditions Antibacterial Human blood mimic

Eukaryotic Membrane Selectivity: Arminin-1a vs. Melittin in Direct Hemolysis Assays

In a direct head-to-head erythrocyte lysis assay, c-arminin 1a produced no detectable hemolysis at concentrations up to 50-fold above its MIC, whereas the cytotoxic peptide melittin induced dose-dependent hemolysis under identical conditions [1]. Human red blood cells were incubated with various concentrations of c-arminin 1a in 10 mM phosphate buffer under physiological conditions of human blood for 1 hour; even at the highest tested concentration (50× MIC), no harmful effects on erythrocyte membranes were observed [1]. This selectivity — potent bacterial membrane disruption with sparing of eukaryotic membranes — is a requirement for any AMP intended for systemic administration and is not universally shared among membrane-active peptides.

Hemolysis Selectivity Eukaryotic toxicity Therapeutic index

Antileukemia Activity Without MDR Penalty: Arminin-1a-C vs. Conventional Chemotherapy

Arminin 1a-C inhibits the proliferation of the drug-sensitive leukemia cell line K562 with an IC50 of 17.20 μM and the multidrug-resistant subline K562/ADM (which overexpresses P-glycoprotein) with an IC50 of 14.10 μM — demonstrating no loss of potency against the MDR phenotype [1]. This contrasts with conventional chemotherapeutics such as adriamycin, for which activity collapses against MDR cells: adriamycin's IC50 shifts from ~14 nM (K562) to ~2,820 nM (K562/ADM), a ~200-fold potency loss driven by P-gp-mediated drug efflux [1]. The near-identical IC50 values of Arminin 1a-C against drug-sensitive and drug-resistant cells indicate that its membrane-disruptive mechanism bypasses P-gp-mediated resistance entirely [1].

Antileukemia Multidrug resistance K562/ADM P-glycoprotein IC50

Superior Normal-Cell Selectivity: Arminin-1a-C vs. LL-37 in Leukemia Models

In a direct head-to-head comparison, Arminin 1a-C and LL-37 were evaluated for cytotoxicity against peripheral blood mononuclear cells (PBMCs) and for hemolytic activity against human erythrocytes. Arminin 1a-C exhibited an IC50 of 275.4 μM against PBMCs, yielding a selectivity index (PBMC IC50 / K562 IC50) of approximately 16 [1]. In contrast, LL-37 showed an IC50 against PBMCs of 16.97 μM, a selectivity index of only ~1, indicating essentially no discrimination between leukemic and normal hematopoietic cells [1]. Furthermore, at 300 μM, Arminin 1a-C induced only 15% hemolysis, while LL-37 caused approximately 35% hemolysis at the same concentration [1]. At the therapeutically relevant concentration of 10 μM (near its antileukemia IC50), Arminin 1a-C showed no apparent hemolytic activity [1].

Selectivity index PBMC LL-37 Antileukemia Hemolysis

Cysteine-Free Architecture: Manufacturing and Reproducibility Advantage Over Disulfide-Containing AMPs

Arminin-1a (c-arminin 1a) contains zero cysteine residues, a structural feature explicitly highlighted as advantageous because it 'strongly facilitates the production of c-arminin 1a in large quantities' [1]. This contrasts with disulfide-containing AMPs such as arenicin-1 (one disulfide bond between Cys3-Cys20, β-sheet stabilized), human β-defensins (three disulfide bonds required for correct folding), and hydramacin-1 (multiple cysteines forming a compact disulfide-stabilized structure) [2][3]. For these comparator peptides, oxidative folding and disulfide bond formation steps introduce batch-to-batch variability, require additional quality control for correct isomer formation, and increase per-milligram synthesis costs — particularly at scales exceeding gram quantities relevant for in vivo studies [1].

Cysteine-free Solid-phase peptide synthesis Scalability Disulfide bond Oxidative folding

Optimal Research and Industrial Application Scenarios for Arminin-1a Based on Verified Differentiation Data


In Vitro Screening of Anti-MRSA and Anti-VRE Lead Candidates Under Physiologically Relevant Conditions

Arminin-1a (c-arminin 1a) is ideally suited as a positive control or lead template in antibacterial susceptibility screening programs targeting multidrug-resistant Gram-positive pathogens. Its MBC of 0.4–0.8 μM against MRSA and 0.4–1.6 μM against VRE [1], combined with retained activity at 150 mM NaCl (≤2-fold potency shift) [1], makes it a robust reference compound for assays conducted in physiological salt conditions — a setting where many comparator AMPs (e.g., magainins, defensins) lose activity and produce false-negative results [2]. Procurement for high-throughput screening (HTS) campaigns against ESKAPE pathogen panels should prioritize this peptide over salt-sensitive alternatives to avoid discarding potentially valid hit compounds due to assay condition artifacts.

MDR Leukemia Research: Mechanistic Studies of P-gp-Independent Cytotoxicity

Arminin 1a-C is a valuable chemical biology probe for dissecting P-glycoprotein-independent cell death mechanisms in multidrug-resistant leukemia. Its near-identical IC50 values against K562 (17.20 μM) and K562/ADM (14.10 μM) [1] enable experiments that isolate membrane-disruptive cytotoxicity from P-gp substrate efflux confounders. Researchers studying MDR reversal strategies can use Arminin 1a-C as a P-gp-insensitive baseline comparator alongside P-gp-substrate chemotherapeutics (e.g., adriamycin, which shows a ~200-fold resistance penalty) [1], generating cleaner datasets for structure-activity relationship (SAR) campaigns aimed at overcoming efflux-mediated resistance.

Co-Culture and Ex Vivo Selectivity Studies Requiring Discrimination Between Malignant and Normal Hematopoietic Cells

The ~16-fold selectivity index (PBMC IC50 / K562 IC50) of Arminin 1a-C [1] makes it suitable for co-culture experiments where normal and leukemic cells are simultaneously exposed to treatment. In contrast, LL-37 exhibits a selectivity index of ~1 and causes ~35% hemolysis at 300 μM vs. ~15% for Arminin 1a-C [1], making LL-37 a problematic comparator for assays requiring clean discrimination. Procurement for bone marrow microenvironment models, PBMC-leukemia co-culture systems, or ex vivo patient-derived xenograft (PDX) viability assays should favor Arminin 1a-C to minimize normal-cell toxicity background that confounds therapeutic window estimation.

Scale-Up Feasibility Testing for Preclinical AMP Development Programs

For laboratories transitioning from discovery to preclinical development, Arminin-1a's cysteine-free linear architecture [1] provides a manufacturing complexity advantage over disulfide-containing AMPs such as arenicin-1 and β-defensins [2]. Synthesis via standard Fmoc-SPPS without oxidative folding steps reduces per-gram cost, shortens production timelines, and simplifies analytical QC (no disulfide isomer profiling required). This property is documented by the original study's successful production via both recombinant (E. coli SUMO-fusion) and synthetic (99.8% purity from Caslo Laboratory) routes [1]. Procurement for process development, formulation stability studies, or GMP scale-up feasibility assessment should consider this manufacturability advantage when comparing total cost of ownership against disulfide-containing AMP alternatives.

Quote Request

Request a Quote for Arminin-1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.